Cas no 1261774-89-3 (Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid)
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
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- Inchi: 1S/C14H8Cl4O3/c15-9-3-6(1-2-7(9)13(19)14(20)21)8-4-11(17)12(18)5-10(8)16/h1-5,13,19H,(H,20,21)
- InChI Key: PTYWMYVUALGPKZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C(C(=O)O)O)C1C=C(C(=CC=1Cl)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 381
- XLogP3: 5
- Topological Polar Surface Area: 57.5
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011003783-250mg |
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid |
1261774-89-3 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
| Alichem | A011003783-500mg |
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid |
1261774-89-3 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
| Alichem | A011003783-1g |
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid |
1261774-89-3 | 97% | 1g |
1,534.70 USD | 2021-07-05 |
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic Acid: A Comprehensive Overview
Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid, commonly referenced by its CAS number 1261774-89-3, is a complex organic compound with significant implications in various scientific and industrial applications. This compound belongs to the class of biphenyl derivatives, which are widely studied due to their unique chemical properties and potential uses in fields such as pharmacology, materials science, and environmental chemistry.
The structure of Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid is characterized by a biphenyl ring system with multiple chlorine substituents and an acetic acid group attached at the 4-position of one of the rings. The presence of hydroxyl and chlorine groups introduces interesting electronic and steric effects, making this compound a subject of interest for researchers exploring its reactivity and potential applications.
Recent studies have highlighted the importance of biphenyl derivatives in drug discovery, particularly in the development of novel pharmaceutical agents. The tetrachlorobiphenyl moiety in this compound has been shown to exhibit significant biological activity, including antioxidant properties and potential anti-inflammatory effects. These findings underscore the importance of further research into the therapeutic applications of this compound.
In terms of synthesis, Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid can be prepared through a variety of organic synthesis techniques, including Friedel-Crafts acylation and subsequent hydroxylation reactions. The choice of synthetic pathway depends on the desired purity and scale of production, with modern methodologies emphasizing green chemistry principles to minimize environmental impact.
The physical properties of this compound, such as its melting point, solubility, and stability under various conditions, have been extensively studied. These properties are critical for determining its suitability in different industrial applications. For instance, its high stability under thermal and chemical stress makes it a candidate for use in high-performance materials and coatings.
Environmental considerations are another critical area of research involving Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid. Studies have examined its biodegradation patterns and potential ecological impacts. Understanding these aspects is essential for ensuring sustainable practices in the production and use of this compound.
From a commercial perspective, the demand for biphenyl derivatives like this compound is driven by their versatility across multiple industries. The pharmaceutical sector remains a key market due to the compound's potential as an intermediate in drug synthesis. Additionally, its use in agrochemicals and specialty chemicals continues to grow as researchers uncover new applications.
In conclusion, Hydroxy-(3,2',4',5'-tetrachlorobiphenyl-4-yl)-acetic acid (CAS No: 1261774-89-3) stands out as a multifaceted compound with promising applications across various scientific domains. Its unique chemical structure and properties make it a valuable subject for ongoing research and development efforts.
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